molecular formula C18H25NO4 B2365647 Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate CAS No. 1260767-11-0

Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate

Cat. No. B2365647
CAS RN: 1260767-11-0
M. Wt: 319.401
InChI Key: NBBLEHPXXAJVGK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate, also known as MT-45, is a synthetic opioid analgesic that was first synthesized by a Japanese pharmaceutical company in 1970. MT-45 has been found to have a high affinity for the mu-opioid receptor and has been studied for its potential use in pain management.

Mechanism of Action

Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate can activate the same signaling pathways as traditional opioids, resulting in pain relief.
Biochemical and Physiological Effects:
Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by traditional opioids, but Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate has been found to have a lower potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate has several advantages for use in lab experiments, including its high affinity for the mu-opioid receptor and its potential as an alternative to traditional opioids. However, there are also limitations to its use, including its limited availability and the need for further research to fully understand its pharmacological effects.

Future Directions

There are several potential future directions for research on Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate, including further studies on its pharmacological effects and potential therapeutic uses. Additionally, research may focus on developing new synthetic opioids with improved safety and efficacy profiles, as well as investigating alternative pain management strategies that do not rely on opioid analgesics.

Synthesis Methods

The synthesis of Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate involves the reaction of p-anisaldehyde with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate has been studied for its potential use in pain management due to its high affinity for the mu-opioid receptor. It has been found to be effective in treating moderate to severe pain, and has been suggested as a potential alternative to traditional opioid analgesics.

properties

IUPAC Name

tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-9-16(20)14(12-19)11-13-5-7-15(22-4)8-6-13/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBLEHPXXAJVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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